molecular formula C7H13NO3 B13873984 4-(3-Hydroxypropyl)morpholin-3-one

4-(3-Hydroxypropyl)morpholin-3-one

Cat. No.: B13873984
M. Wt: 159.18 g/mol
InChI Key: YMPYYPGMWPBCNT-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)morpholin-3-one is an organic compound with the molecular formula C7H13NO3. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is characterized by the presence of a hydroxypropyl group attached to the morpholine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)morpholin-3-one typically involves the reaction of morpholine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom in 3-chloropropanol, resulting in the formation of the desired product .

Reaction Conditions:

    Reagents: Morpholine, 3-chloropropanol

    Solvent: Toluene or other suitable organic solvents

    Catalyst: Base (e.g., sodium hydroxide)

    Temperature: Reflux conditions (approximately 100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Hydroxypropyl)morpholin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)morpholin-3-one primarily involves its interaction with molecular targets such as Chk1. By inhibiting Chk1, the compound interferes with the DNA damage repair pathway, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxypropyl)morpholin-3-one is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits potent Chk1 inhibitory activity, making it valuable in cancer research and therapy.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

4-(3-hydroxypropyl)morpholin-3-one

InChI

InChI=1S/C7H13NO3/c9-4-1-2-8-3-5-11-6-7(8)10/h9H,1-6H2

InChI Key

YMPYYPGMWPBCNT-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1CCCO

Origin of Product

United States

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